1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Description
1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride (CAS: 156113-65-4) is a heterocyclic compound combining a pyrrolidine ring and a 1,2,3-triazole-carboxylic acid scaffold. Its molecular formula is C₇H₁₁ClN₄O₂, with a molecular weight of 218.64 g/mol. The pyrrolidine moiety confers conformational flexibility, while the triazole-carboxylic acid group enables hydrogen bonding and metal coordination, making it a versatile intermediate in medicinal chemistry .
Properties
IUPAC Name |
1-pyrrolidin-3-yltriazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2.ClH/c12-7(13)6-4-11(10-9-6)5-1-2-8-3-5;/h4-5,8H,1-3H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASFMVYYMSTNCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=C(N=N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Construction of the Triazole Ring:
Coupling of the Rings: The pyrrolidine and triazole rings are then coupled together using various coupling agents and conditions, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Carboxylic Acid Group: This step involves the functionalization of the coupled product to introduce the carboxylic acid group.
Formation of the Hydrochloride Salt: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, leading to the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base like triethylamine.
Major Products: The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, a study demonstrated that 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole derivatives showed promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The compound's ability to interact with biological targets makes it a candidate for further development as an anticancer agent.
Antimicrobial Properties : The triazole ring is known for its antimicrobial effects. Research has shown that compounds containing the triazole moiety can inhibit the growth of various bacteria and fungi. This property is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .
Agricultural Applications
Pesticides and Herbicides : The unique structure of 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole derivatives allows them to be explored as potential agrochemicals. These compounds can serve as effective pesticides or herbicides due to their ability to inhibit key enzymes in pests or weeds. Studies have indicated that triazole-based compounds can effectively manage pest populations while minimizing environmental impact .
Material Science
Polymer Chemistry : The incorporation of triazole derivatives into polymer matrices has been studied for enhancing material properties. For instance, polymers containing triazole units exhibit improved thermal stability and mechanical strength. This makes them suitable for applications in coatings and composites where durability is essential .
Case Studies
Mechanism of Action
The mechanism of action of 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Research Implications
- Drug Design : The pyrrolidine-triazole scaffold is a promising candidate for kinase inhibitors or GPCR-targeted therapies. Modifications like N-acetylation or thiazole substitution balance solubility and activity .
- Synthetic Utility : Click chemistry (e.g., CuAAC) can efficiently generate triazole derivatives, enabling rapid library synthesis for screening .
Biological Activity
1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a novel compound belonging to the class of 1,2,3-triazoles, which are recognized for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.
- Chemical Formula : C7H11ClN4O2
- Molecular Weight : 218.64 g/mol
- IUPAC Name : 1-pyrrolidin-3-yltriazole-4-carboxylic acid; hydrochloride
- CAS Number : 156113-65-4
- PubChem CID : 19005967
Biological Activity Overview
The biological activity of this compound has been explored in various studies. The compound exhibits a range of pharmacological properties including:
Anticancer Activity
Recent studies have demonstrated that triazole derivatives possess significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study Findings :
- In vitro tests showed that the compound reduced cell viability in A549 human lung adenocarcinoma cells when compared to standard chemotherapeutic agents like cisplatin. Specifically, the compound exhibited a post-treatment viability reduction to approximately 66% at a concentration of 100 µM .
Antimicrobial Properties
Triazoles are also known for their antimicrobial activities. The compound's structure facilitates interactions with microbial targets, potentially leading to effective inhibition of bacterial growth.
Research Insights :
- A comparative study indicated that modifications in the triazole ring could enhance antimicrobial efficacy. Specifically, derivatives with electron-withdrawing groups showed increased potency against Gram-positive bacteria .
The mechanism by which this compound exerts its biological effects is linked to its ability to interact with various biological targets:
- Enzyme Inhibition : The nitrogen atoms in the triazole ring are known to facilitate enzyme-inhibitor interactions, which can disrupt metabolic pathways in cancer cells .
- Cell Membrane Permeation : The presence of the pyrrolidine group enhances lipophilicity, allowing better penetration through cell membranes and increasing bioavailability .
Comparative Analysis of Related Compounds
The following table summarizes key findings related to the biological activity of similar triazole compounds:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, pyrrolidine derivatives can be functionalized with azide or alkyne groups, followed by cycloaddition under mild conditions (e.g., THF/H₂O, 50°C, 16 hrs). Organotrifluoroborate reagents may enhance regioselectivity and yield .
- Optimization : Key parameters include pH control (to avoid decomposition of acid-sensitive intermediates), solvent polarity (THF/water mixtures improve solubility), and catalyst loading (e.g., CuSO₄/Na₂SO₃ ratios). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .
Q. How is the crystal structure of this compound determined using X-ray diffraction, and which software tools are recommended for data analysis?
- Methodology : Single-crystal X-ray diffraction is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 Venture), followed by structure solution via direct methods (SHELXS) and refinement using SHELXL. Anisotropic displacement parameters are modeled for non-H atoms .
- Tools :
- SHELX suite : For structure solution (SHELXD) and refinement (SHELXL) .
- WinGX/ORTEP : For visualization, geometry analysis, and generating publication-ready figures (e.g., thermal ellipsoid plots) .
Q. What in vitro assays are typically used to evaluate the anticancer potential of triazole carboxylic acid derivatives?
- Assay Design :
- Cell Lines : NCI-H522 (lung cancer), LOX IMVI (melanoma), and UO-31 (kidney cancer) are commonly used. Growth inhibition (GP%) is calculated as .
- Protocol : Cells are treated with serial dilutions (1–100 µM) for 48–72 hrs. Viability is assessed via MTT assay.
- Data Interpretation :
| Compound | Cell Line | GP% | Reference |
|---|---|---|---|
| 1-(Thiazol-2-yl) derivative | NCI-H522 | 62.47 | |
| Chlorophenyl derivative | LOX IMVI | 44.78 |
- Carboxylic acids generally show lower activity than amides due to poor cell permeability; zwitterionic forms may improve uptake .
Advanced Research Questions
Q. How does the pyrrolidine ring influence pharmacokinetic properties, and what modifications enhance bioavailability?
- Impact : The pyrrolidine ring introduces basicity (pKa ~10), improving solubility in acidic environments (e.g., stomach). However, its hydrophilicity reduces blood-brain barrier penetration.
- Modifications :
- N-Methylation : Reduces hydrogen bonding capacity, enhancing lipophilicity and oral bioavailability .
- Substituent Addition : Bulky groups (e.g., benzyl) on the pyrrolidine nitrogen can modulate target selectivity (e.g., c-Met kinase inhibition) .
Q. What methodologies analyze the zwitterionic nature of triazole derivatives and its impact on cell permeability?
- Techniques :
- pH-Dependent LogP : Measure partition coefficients (octanol/water) at varying pH to identify zwitterionic regions (e.g., pKa shifts due to triazole-electron withdrawal) .
- Caco-2 Permeability Assay : Quantify apical-to-basal transport to model intestinal absorption. Carboxylic acids with zwitterionic character (e.g., thiazolyl derivatives) show 2–3× higher permeability than non-zwitterionic analogs .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs targeting specific cancer cell lines?
- SAR Strategies :
- Triazole Substituents : Electron-withdrawing groups (e.g., CF₃, Cl) at position 5 enhance activity against NCI-H522 (lung cancer) by stabilizing ligand-target interactions (e.g., c-Met binding) .
- Pyrrolidine Modifications :
| Modification | Effect on LOX IMVI (GP%) | Reference |
|---|---|---|
| 4-Chlorophenyl | 44.78 | |
| Tetrahydrofuran-2-yl | 62.25 |
- Hybrid Scaffolds : Conjugation with thiazole or pyrazole rings improves potency (e.g., 5-methyl-thiazole hybrids inhibit NCI-H522 by 40%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
